4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Catalog No.
S6729947
CAS No.
2549042-48-8
M.F
C17H20N6S2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5...

CAS Number

2549042-48-8

Product Name

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Molecular Formula

C17H20N6S2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C17H20N6S2/c1-3-12-10-15(21-16(19-12)24-2)22-6-8-23(9-7-22)17-20-13-11-18-5-4-14(13)25-17/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

VEXZOJGYRMEHNW-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4

The exact mass of the compound 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is 372.11908701 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound characterized by a pyrimidine core substituted with various functional groups. The molecular formula is C22H22N4S3C_{22}H_{22}N_4S_3, and it has a molecular weight of approximately 438.63 g/mol. The compound features an ethyl group, a methylsulfanyl group, and a thiazolo[4,5-c]pyridine moiety linked through a piperazine ring, contributing to its structural diversity and potential biological activity .

Typical of pyrimidines and thiazoles, such as nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions. The presence of the methylsulfanyl group may also allow for specific reactions involving thiol chemistry, such as oxidation to sulfoxides or sulfones. Additionally, the piperazine ring can participate in further functionalization via alkylation or acylation reactions .

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazolo[4,5-c]pyridine moiety is known for its role in modulating various biological pathways, potentially making 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine a candidate for further pharmacological investigation .

The synthesis of 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of the thiazolo[4,5-c]pyridine precursor followed by its reaction with appropriate piperazine derivatives under controlled conditions. Methods such as microwave-assisted synthesis or solvent-free reactions may be employed to enhance yield and purity .

This compound holds potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It could be explored for use in drug development targeting various diseases such as cancer or infections. Additionally, its unique structure might find utility in the development of novel therapeutic agents or as a chemical probe in biological research .

Interaction studies involving 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate binding kinetics and thermodynamics. Understanding these interactions will be crucial for assessing its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine. Below are some notable examples:

Compound NameStructure FeatureBiological Activity
7-amino-5-chloro-thiazolo[5,4-d]pyrimidineContains thiazole and pyrimidine ringsAnticancer properties
2-(methylthio)-pyrimidine derivativesSimilar methylsulfanyl substitutionAntimicrobial activity
Piperazine-containing thiazolesIncludes piperazine moietyCNS activity

These compounds highlight the uniqueness of 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine through its specific combination of functional groups and structural features that may enhance its biological profile compared to others in the class .

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

372.11908701 g/mol

Monoisotopic Mass

372.11908701 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types